1-Cyclopropyl-3-(2-fluorophenyl)thiourea
Description
1-Cyclopropyl-3-(2-fluorophenyl)thiourea is a thiourea derivative characterized by a cyclopropyl group at the N1 position and a 2-fluorophenyl substituent at the N3 position. Thioureas are known for their versatile applications in medicinal chemistry, catalysis, and materials science due to their ability to form hydrogen bonds and metal complexes . Although direct synthetic or crystallographic data for this compound are absent in the provided evidence, its properties can be inferred from structurally related thioureas (Table 1).
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYGCGYAWKLGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)thiourea typically involves the reaction of cyclopropylamine with 2-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antioxidant, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Physicochemical Properties
Thiourea derivatives exhibit diverse physicochemical behaviors depending on their substituents. Key comparisons include:
N1 Substituent Variations
- Cyclopropyl vs. Cyclopropyl’s smaller size may reduce steric hindrance, favoring interactions with planar metal ions or enzymes.
Cyclopropyl vs. Allyl (1-Allyl-3-(2-methoxyphenyl)thiourea) :
The allyl group in 1-allyl-3-(2-methoxyphenyl)thiourea introduces unsaturation, enabling conjugation or polymerization. In contrast, cyclopropyl’s saturated structure limits such reactivity but may enhance stability under oxidative conditions.
N3 Aryl Substituent Variations
- 2-Fluorophenyl vs. 2,4-Difluorophenyl (1-Benzoyl-3-(2,4-difluorophenyl)thiourea): Additional fluorine atoms increase electronegativity, strengthening hydrogen-bonding interactions and acidity of the thiourea NH protons . This could enhance metal-coordination capabilities compared to mono-fluorinated analogs.
2-Fluorophenyl vs. 2-Methoxyphenyl (1-Allyl-3-(2-methoxyphenyl)thiourea) :
Methoxy groups are electron-donating, which may reduce the thiourea’s acidity and metal-binding affinity relative to electron-withdrawing fluorine substituents .
Aliphatic vs. Aromatic Fluorine (1-Cyclohexyl-3-(2-fluoroethyl)thiourea) :
The 2-fluoroethyl group in 1-cyclohexyl-3-(2-fluoroethyl)thiourea introduces aliphatic fluorine, which is less electronegative than aromatic fluorine but may improve solubility in polar solvents.
Structural and Functional Implications
Metal Complexation
Thioureas form stable complexes with transition metals via the sulfur and NH groups . Substituents like 2-fluorophenyl may enhance this property by polarizing the thiourea moiety, as seen in 1-benzoyl-3-(2,4-difluorophenyl)thiourea . Cyclopropyl’s steric bulk could either hinder or direct metal coordination depending on the spatial arrangement.
Table 1: Comparative Analysis of Thiourea Derivatives
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-Cyclopropyl-3-(2-fluorophenyl)thiourea, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions. For example:
Intermediate Formation : React 2-fluoroaniline with cyclopropylamine derivatives under basic conditions to form a thiourea precursor .
Thiourea Coupling : Use thiophosgene or thiocarbonyl diimidazole to introduce the thiourea group. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) are critical for minimizing side reactions .
Purification : Column chromatography or recrystallization improves purity (e.g., yields up to 87.9% reported for analogous compounds) .
- Key Data :
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-fluoroaniline | THF | 0–25 | ~75 |
| 2 | Thiophosgene | DCM | Reflux | 85–90 |
Q. How are spectroscopic techniques (NMR, IR) and X-ray crystallography applied to characterize this compound?
- NMR : NMR (CDCl, 400 MHz) reveals aromatic proton signals (δ 6.63–7.30 ppm) and cyclopropyl protons (δ 1.25–1.60 ppm). NMR confirms thiourea carbonyl at ~180 ppm .
- IR : Stretching vibrations for C=S (1531 cm) and N-H (3276 cm) are diagnostic .
- X-ray : SHELX software refines crystallographic data to resolve bond lengths (C-S: ~1.68 Å) and dihedral angles .
Advanced Research Questions
Q. What computational methods (e.g., DFT, MD) predict the electronic properties and reactivity of 1-Cyclopropyl-3-(2-fluorophenyl)thiourea?
- DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge transfer and reactivity. Exact exchange functionals (e.g., B3LYP) improve accuracy for thiourea derivatives .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), revealing binding stability over 100-ns trajectories .
- Key Insight : Cyclopropyl groups induce steric hindrance, reducing electrophilic attack at the thiourea sulfur .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) influence biological activity?
- Case Study : Cyclopropyl substitution enhances metabolic stability compared to phenyl analogs by resisting cytochrome P450 oxidation .
- Structure-Activity Relationship (SAR) :
| Modification | Bioactivity (IC, μM) | Stability (t, h) |
|---|---|---|
| Cyclopropyl derivative | 12.3 ± 1.2 | 8.5 |
| Phenyl derivative | 28.7 ± 2.1 | 3.2 |
Q. How can contradictions between experimental and computational data be resolved?
- Example : Discrepancies in C=S bond length (X-ray: 1.68 Å vs. DFT: 1.72 Å) arise from crystal packing effects. Hybrid functionals (e.g., M06-2X) with dispersion corrections improve agreement .
- Validation : Cross-reference spectroscopic data (e.g., IR C=S stretching) with computed vibrational frequencies .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies for this compound?
- Factors :
- Solvent Polarity : Higher solubility in DMSO (logP = 2.1) vs. water (logP = 1.3) due to hydrophobic cyclopropyl and fluorophenyl groups .
- Crystallinity : Amorphous forms exhibit 20–30% higher solubility than crystalline phases .
Methodological Recommendations
- Synthesis Optimization : Use kinetic vs. thermodynamic control (low vs. high temp.) to favor desired intermediates .
- Computational Workflow : Combine Gaussian (DFT) and GROMACS (MD) for robust property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
